![molecular formula C15H15NO2 B2811042 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one CAS No. 2241129-05-3](/img/structure/B2811042.png)
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that they have a density of around 1.4±0.1 g/cm3 . The boiling point is approximately 626.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 110.8±0.5 cm3 .Scientific Research Applications
Tandem Carbolithiation/Cyclization
- Application : A study by Robinson, Cronin, and Jones (1997) presented a novel route to cyclobutane derivatives through a reaction involving 2-(3-phenyl-2-propen-1-yl) oxazolines. This process results in the formation of cyclobutane rings via a tandem carbolithiation/cyclization sequence, offering new synthetic pathways for compounds related to "3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one" (Robinson, Cronin, & Jones, 1997).
Synthesis of Oxazine Derivatives
- Application : In a study by Figueroa‐Valverde et al. (2014), the synthesis of oxazine derivatives, including those resembling the cyclobutanone structure, was achieved using various strategies. These methods highlighted good yields, simplicity, and cost-effectiveness, relevant for compounds related to "this compound" (Figueroa‐Valverde et al., 2014).
Formation of 1,2-Dihydroazocines
- Application : Acheson, Paglietti, and Tasker (1974) investigated the formation of 1,2-dihydroazocines from 1,2-dihydropyridines, a process involving intermediate stages that relate to the chemical structure of interest. This research contributes to the understanding of reactions and intermediate formations similar to "this compound" (Acheson, Paglietti, & Tasker, 1974).
Metal-Free Photocycloaddition
- Application : García-Montero et al. (2017) reported a metal-free [2 + 2]-photocycloaddition of oxazolones, leading to the formation of 1,3-diaminotruxillic cyclobutane derivatives. This research is significant for understanding the photocycloaddition reactions of structures similar to the compound (García-Montero et al., 2017).
Antimycobacterial Activity
- Application : Sriram et al. (2007) synthesized and evaluated the antimycobacterial activities of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds. This study is particularly relevant for the pharmacological potential of compounds structurally related to "this compound" (Sriram et al., 2007).
properties
IUPAC Name |
3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWXCCGNBLWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
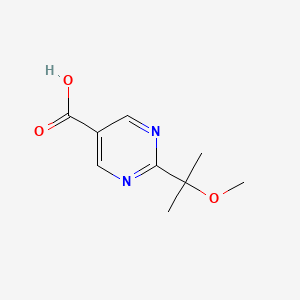
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
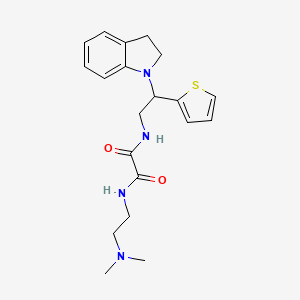
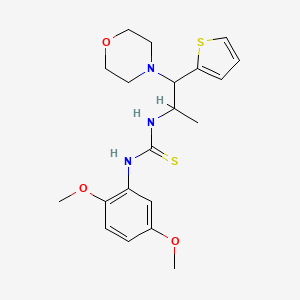

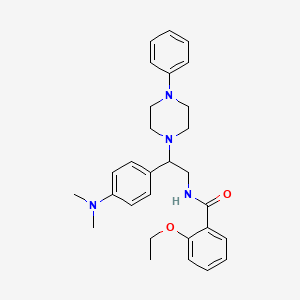

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)
![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
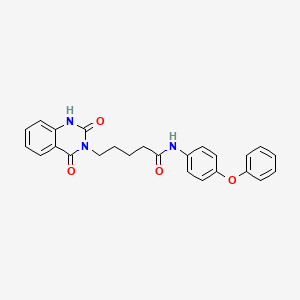

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)
